N,N-Diacetyl-Des-4-Fluorobenzyl-Mosaprid

Übersicht

Beschreibung

N,N-Diacetyl Des-4-fluorobenzyl Mosapride, also known as N,N-Diacetyl Des-4-fluorobenzyl Mosapride, is a useful research compound. Its molecular formula is C18H24ClN3O5 and its molecular weight is 397.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality N,N-Diacetyl Des-4-fluorobenzyl Mosapride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diacetyl Des-4-fluorobenzyl Mosapride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Anwendungen:

- Anwendungen:

Gastroprokinetisches Mittel

Verbesserung der Dickdarmmotilität

Geschützter Mosaprid-Metabolit

Zusammenfassend lässt sich sagen, dass Des-4-Fluorobenzyl-Mosaprid vielversprechend für die Gesundheit des Magen-Darm-Trakts, die postoperative Genesung und die Veterinärmedizin ist. Seine einzigartigen Eigenschaften machen es zu einer wertvollen Verbindung für weitere Forschung und klinische Anwendungen . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, zu fragen! 😊

Biologische Aktivität

N,N-Diacetyl Des-4-fluorobenzyl Mosapride is a derivative of the gastroprokinetic agent Mosapride, primarily recognized for its selective agonistic activity on the 5-HT4 serotonin receptor. This compound has garnered attention due to its potential therapeutic applications in gastrointestinal disorders, including functional dyspepsia and gastroesophageal reflux disease (GERD).

- Molecular Formula : C_{22}H_{26}F_{1}N_{1}O_{3}

- Molecular Weight : Approximately 397.85 g/mol

- CAS Number : 170799-32-3

- Appearance : White solid

- Melting Point : 201 - 203 °C

N,N-Diacetyl Des-4-fluorobenzyl Mosapride acts as a selective agonist for the 5-HT4 receptor, which plays a critical role in enhancing gastrointestinal motility. This receptor's activation leads to increased peristalsis and improved gastric emptying, making it particularly relevant for treating various gastrointestinal motility disorders. The compound also promotes the release of acetylcholine from intestinal cholinergic neurons, further facilitating gastrointestinal movement .

Biological Activity and Pharmacodynamics

The biological activity of N,N-Diacetyl Des-4-fluorobenzyl Mosapride can be summarized as follows:

- Gastrointestinal Motility : Enhances peristalsis and accelerates gastric emptying.

- Serotonin Receptor Interaction : Selectively binds to the 5-HT4 receptor without significant interaction with other serotonin receptors (5-HT1, 5-HT2) or dopamine receptors .

- Metabolite Activity : Its major active metabolite, M1, exhibits additional antagonistic properties on the 5-HT3 receptor, contributing to its overall efficacy in alleviating gastrointestinal symptoms .

Case Studies

-

Functional Dyspepsia :

A study demonstrated that Mosapride effectively alleviated symptoms associated with functional dyspepsia by increasing the pain threshold during gastric distension in animal models. The results indicated a dose-dependent inhibition of visceral pain responses, suggesting significant therapeutic potential for N,N-Diacetyl Des-4-fluorobenzyl Mosapride in clinical settings . -

Gastroesophageal Reflux Disease (GERD) :

Clinical trials have shown that Mosapride and its derivatives improve symptoms of GERD by enhancing gastric motility and reducing esophageal sphincter pressure, thus preventing acid reflux episodes .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Mosapride | 138201-99-0 | Parent compound; gastroprokinetic agent |

| N,N-Diacetyl Des-5′-chloro-4-fluorobenzyl Mosapride | 170799-31-2 | Similar structure with chlorine substitution |

| N-(4-Fluorobenzyl)acetamide | 170799-30-1 | Contains fluorobenzyl group but lacks acetylation |

N,N-Diacetyl Des-4-fluorobenzyl Mosapride is distinguished by its specific acetylation pattern, enhancing its pharmacological profile compared to other structurally similar compounds.

Pharmacokinetics and Distribution

The pharmacokinetic profile of N,N-Diacetyl Des-4-fluorobenzyl Mosapride includes rapid absorption and distribution across various tissues. Studies indicate that the highest concentrations are found in the duodenum and cecum, with significant excretion through urine and feces .

Eigenschaften

IUPAC Name |

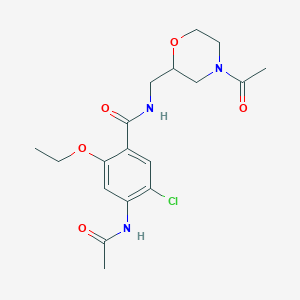

4-acetamido-N-[(4-acetylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O5/c1-4-26-17-8-16(21-11(2)23)15(19)7-14(17)18(25)20-9-13-10-22(12(3)24)5-6-27-13/h7-8,13H,4-6,9-10H2,1-3H3,(H,20,25)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSVQOSYYSRMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)C(=O)C)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434736 | |

| Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170799-32-3 | |

| Record name | 4-(Acetylamino)-N-[(4-acetyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170799-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.